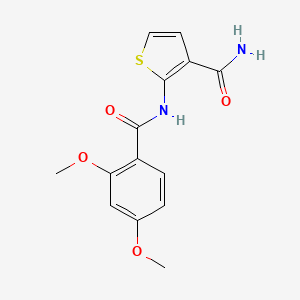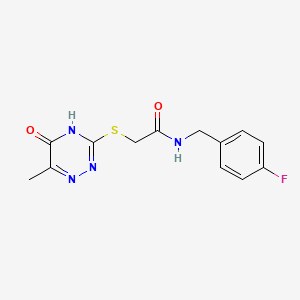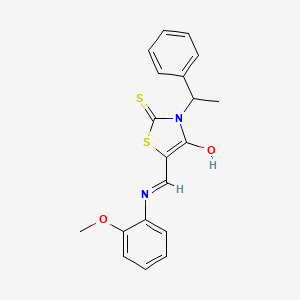
(Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- (Z)-5-(((2-methoxyphenyl)amino)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one and related compounds have been synthesized and studied for their potential as inhibitors, particularly as GSK-3 inhibitors, in a study by Kamila & Biehl (2012). This study highlights the compound's relevance in the field of medicinal chemistry (Kamila & Biehl, 2012).
- Khelloul et al. (2016) characterized a similar thiazolidin-4-one derivative using X-ray diffraction and NMR spectra, providing insights into the crystal structure and theoretical investigations at the molecular level (Khelloul et al., 2016).
Photodynamic Therapy Application
- Pişkin, Canpolat, & Öztürk (2020) explored the use of thiazolidin-4-one derivatives in photodynamic therapy, particularly for cancer treatment. They highlighted the compound's significant potential as a Type II photosensitizer in this field (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Hydrogen Bonding
- Delgado, Quiroga, Cobo, Low, & Glidewell (2005) studied the supramolecular structures of similar thioxothiazolidin-4-ones, focusing on hydrogen-bonded dimers, chains of rings, and sheets. This research contributes to understanding the molecular interactions and structural dynamics of these compounds (Delgado et al., 2005).
Electroluminescent Device Properties
- The study by Roh et al. (2009) on Zn(II)‐chelated complexes based on benzothiazole derivatives, which include thiazolidin-4-one structures, provides insights into their application in white-light emission and electroluminescent devices. This highlights the compound's potential in the field of material science and electronics (Roh et al., 2009).
Nematicidal and Antibacterial Activity
- A study by Srinivas, Nagaraj, & Reddy (2008) on novel methylene-bis-thiazolidinone derivatives, including compounds similar to this compound, evaluated their nematicidal and antibacterial activity. This research opens avenues for the compound's use in agriculture and pharmaceuticals (Srinivas, Nagaraj, & Reddy, 2008).
Hypoglycemic Activity
- Liu et al. (2008) synthesized and evaluated the hypoglycemic activity of thiazolidin-4-one derivatives, demonstrating the compound's potential in diabetes treatment and its relevance in medicinal chemistry (Liu et al., 2008).
Propriétés
IUPAC Name |
4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-3-(1-phenylethyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-13(14-8-4-3-5-9-14)21-18(22)17(25-19(21)24)12-20-15-10-6-7-11-16(15)23-2/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWSOMRUNNEMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(SC2=S)C=NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

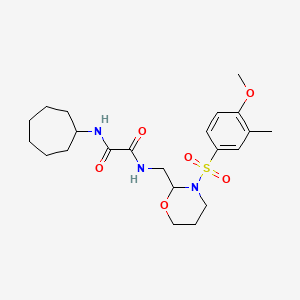
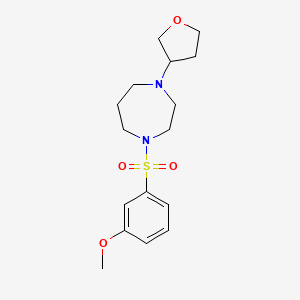
![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)
![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2771086.png)
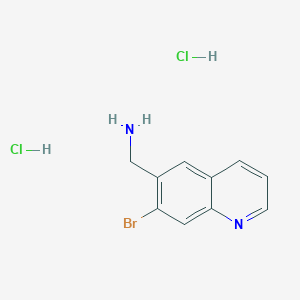
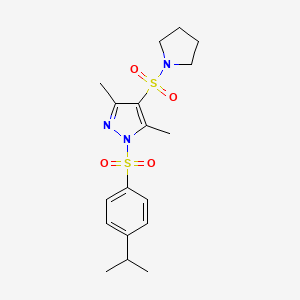
![8-{[Bisbenzylamino]methyl}-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2771090.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771092.png)
